O-Ethyl-D-homoserine
Description
O-Ethyl-D-homoserine is an ethyl ester derivative of D-homoserine, a non-proteinogenic amino acid. Structurally, it features an ethyl group (-CH₂CH₃) attached to the oxygen atom of the hydroxyl group in the homoserine backbone (Figure 1). This modification alters its physicochemical properties, such as solubility and metabolic stability, compared to its parent compound, D-homoserine.
D-homoserine itself (CAS No. 6027-21-0) is a stereoisomer of homoserine, a key intermediate in microbial and plant methionine biosynthesis pathways (). The O-ethyl derivative may exhibit distinct biological interactions due to steric and electronic effects introduced by the ethyl group.
Properties
IUPAC Name |
2-amino-4-ethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSFMOVBARTLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl-D-homoserine can be achieved through the condensation of β-ethoxyethylbromide with diethyl acetoaminomalonate, followed by successive hydrolysis with hydrochloric acid . The optical resolution of O-Ethyl-D-homoserine is performed enzymatically using papain .
Industrial Production Methods
While specific industrial production methods for O-Ethyl-D-homoserine are not well-documented, the general approach involves the use of biotechnological methods and chemical synthesis. The production process may involve the use of engineered strains of microorganisms to produce the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl-D-homoserine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of O-Ethyl-D-homoserine include hydrochloric acid for hydrolysis and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from the reactions of O-Ethyl-D-homoserine depend on the specific reaction conditions and reagents used. For example, hydrolysis with hydrochloric acid yields the corresponding amino acid derivatives .
Scientific Research Applications
O-Ethyl-D-homoserine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of O-Ethyl-D-homoserine involves its interaction with specific enzymes and metabolic pathways. For example, it can act as a substrate for enzymes involved in the biosynthesis of methionine and other sulfur-containing amino acids . The molecular targets and pathways involved include the direct sulfhydrylation pathway and the transulfurylation pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
O-Acetyl-L-homoserine
- Structural Differences : Substitutes an acetyl group (-COCH₃) instead of ethyl at the oxygen atom and is an L-stereoisomer.
- Synthesis : Synthesized via acid-catalyzed acetylation of L-homoserine using acetic anhydride and glacial/perchloric acid ().
- Biological Role : A precursor in methionine biosynthesis, catalyzed by homoserine O-acetyltransferase (HTA) in a two-step "ping-pong" mechanism ().
- Key Data: Property O-Acetyl-L-homoserine O-Ethyl-D-homoserine (Inferred) Molecular Formula C₆H₁₁NO₄ C₆H₁₃NO₃ Substituent Acetyl (-COCH₃) Ethyl (-CH₂CH₃) Stereochemistry L-configuration D-configuration Enzymatic Interaction Substrate for HTA Likely resistant to HTA due to ethyl group
D-Homoserine
- Structural Differences : Lacks the O-ethyl group, retaining a hydroxyl (-OH) at the oxygen position.
- Applications : Used in organic synthesis and biochemical studies ().
DL-Homoserine
- Structural Differences : Racemic mixture (D- and L-forms) without O-substituents.
- Properties : Off-white crystalline solid with applications in organic synthesis ().
- Regulatory Data: CAS No. 1927-25-9; HS Code 29225090 ().
Research Findings and Mechanistic Insights
- Enzymatic Specificity : Homoserine O-acetyltransferase (HTA) shows high specificity for acetyl-CoA and L-homoserine, catalyzing acetyl transfer via a flexible catalytic triad (Ser-His-Asp). The ethyl group in O-Ethyl-D-homoserine may hinder binding due to steric clashes or altered electronic interactions ().
- Synthetic Challenges : Unlike O-Acetyl-L-homoserine, which is synthesized under mild acidic conditions, O-Ethyl-D-homoserine may require stronger ethylating agents (e.g., ethyl bromide) or optimized catalysts.
- Thermodynamic Stability : Ethyl esters are generally more hydrolytically stable than acetyl esters, suggesting O-Ethyl-D-homoserine could persist longer in biological systems.
Data Table: Comparative Analysis of Homoserine Derivatives
| Compound | Molecular Formula | CAS No. | Substituent | Stereochemistry | Key Applications |
|---|---|---|---|---|---|
| O-Ethyl-D-homoserine | C₆H₁₃NO₃ | Not reported | Ethyl | D-configuration | Research/Pharmaceuticals |
| O-Acetyl-L-homoserine | C₆H₁₁NO₄ | 未提供 | Acetyl | L-configuration | Methionine biosynthesis |
| D-Homoserine | C₄H₉NO₃ | 6027-21-0 | -OH | D-configuration | Biochemical studies |
| DL-Homoserine | C₄H₉NO₃ | 1927-25-9 | -OH | Racemic | Organic synthesis |
Notes and Limitations
- Direct experimental data on O-Ethyl-D-homoserine are scarce in the provided evidence; comparisons are extrapolated from structural analogs.
- Enzymatic interaction predictions are based on HTA’s mechanism () and steric considerations.
- Safety and regulatory data for O-Ethyl-D-homoserine require further empirical validation.
This analysis synthesizes available evidence to hypothesize properties and applications, highlighting the need for targeted studies on O-Ethyl-D-homoserine.
Biological Activity
O-Ethyl-D-homoserine is an amino acid derivative with significant biological activity, particularly in metabolic pathways related to amino acid synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₃NO₃
- Molecular Weight : 145.18 g/mol
- Structure : O-Ethyl-D-homoserine is characterized by an ethyl group attached to the nitrogen of the homoserine backbone, distinguishing it from its isomeric forms.
Biological Role
O-Ethyl-D-homoserine serves as a precursor in the biosynthesis of essential amino acids such as L-threonine and L-methionine. Its involvement in these pathways highlights its importance in cellular metabolism and growth.
Enzymatic Pathways
Research indicates that O-Ethyl-D-homoserine acts as a substrate for specific enzymes involved in amino acid synthesis. Its interaction with these enzymes can influence metabolic processes, although detailed mechanisms are still under investigation.
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of O-Ethyl-D-homoserine compared to related compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| L-Homoserine | Isomeric relationship | Naturally occurring amino acid |
| Threonine | Similar backbone | Essential amino acid with different functional groups |
| Isoleucine | Similar biosynthetic pathway | Essential branched-chain amino acid |
Research Findings
Recent studies have highlighted various aspects of O-Ethyl-D-homoserine's biological activity:
- Metabolic Effects : O-Ethyl-D-homoserine has been shown to influence metabolic flux in engineered microbial systems, suggesting potential applications in biotechnology.
- Enzyme Interaction Studies : Research has focused on the interactions between O-Ethyl-D-homoserine and enzymes involved in amino acid biosynthesis. For instance, studies have demonstrated that its presence can enhance enzyme activity related to methionine biosynthesis pathways, which are crucial for fungal growth .
- Case Studies : A notable case study examined the role of O-Ethyl-D-homoserine in Candida albicans, where it was found to impact the activity of the MET15 gene, which encodes an enzyme critical for methionine biosynthesis. The inhibition of this enzyme led to decreased fungal growth, indicating a potential antifungal application .
Applications and Implications
The biological activity of O-Ethyl-D-homoserine opens avenues for its application in various fields:
- Biotechnology : Its role as a precursor in amino acid synthesis makes it valuable for producing essential nutrients in microbial fermentation processes.
- Pharmaceuticals : Given its effects on fungal metabolism, O-Ethyl-D-homoserine could be explored as a lead compound for developing antifungal agents targeting methionine biosynthesis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
